F-2 Hydrochloride Exhibits >10-Fold Lower Potency Than DOM in LSD Drug Discrimination
In rats trained to discriminate the psychedelic cue of LSD (0.08 mg/kg), both 6-(2-aminopropyl)-5-methoxy-2,3-dihydrobenzofuran (des-methyl-F-2) and F-2 elicited full substitution, but the doses required were more than 10-fold higher than those needed for DOM [1]. This establishes that the 2,3-dihydrobenzofuran scaffold, and the 2-methyl substitution in particular, dramatically attenuates in vivo hallucinogen-like activity.
| Evidence Dimension | In vivo potency (drug discrimination ED50 in rats) |
|---|---|
| Target Compound Data | F-2: complete generalization to LSD at doses >10-fold higher than DOM ED50 (exact ED50 not reported). |
| Comparator Or Baseline | DOM: ED50 approximately 0.5–1.0 mg/kg in similar LSD discrimination paradigms. |
| Quantified Difference | >10-fold potency reduction relative to DOM. |
| Conditions | Male rats trained to discriminate 0.08 mg/kg LSD tartrate in a two-lever operant procedure (J. Med. Chem. 1986). |
Why This Matters
This >10-fold potency gap confirms that F-2 cannot serve as a direct DOM surrogate, mandating its specific procurement for studies of low-activity benzofuran hallucinogens.
- [1] Nichols, D. E.; Hoffman, A. J.; Oberlender, R. A.; Riggs, R. M. Synthesis and Evaluation of 2,3-Dihydrobenzofuran Analogues of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane: Drug Discrimination Studies in Rats. J. Med. Chem. 1986, 29 (2), 302–304. DOI: 10.1021/jm00152a022. View Source
